molecular formula C6H11N5 B13618899 4-(1H-1,2,4-triazol-1-yl)butanimidamide

4-(1H-1,2,4-triazol-1-yl)butanimidamide

Cat. No.: B13618899
M. Wt: 153.19 g/mol
InChI Key: VWNNYTDRBXWNNH-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-triazol-1-yl)butanimidamide is a chemical compound with the molecular formula C6H11N5 It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,4-triazol-1-yl)butanimidamide typically involves the reaction of 1H-1,2,4-triazole with butanimidamide under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to a temperature range of 80-100°C to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-1,2,4-triazol-1-yl)butanimidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce triazole derivatives with reduced nitrogen functionalities .

Scientific Research Applications

4-(1H-1,2,4-triazol-1-yl)butanimidamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,4-triazol-1-yl)butanimidamide involves its interaction with specific molecular targets and pathways. For instance, in its anticancer application, the compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. The triazole ring plays a crucial role in binding to the active sites of target enzymes, thereby inhibiting their activity .

Properties

Molecular Formula

C6H11N5

Molecular Weight

153.19 g/mol

IUPAC Name

4-(1,2,4-triazol-1-yl)butanimidamide

InChI

InChI=1S/C6H11N5/c7-6(8)2-1-3-11-5-9-4-10-11/h4-5H,1-3H2,(H3,7,8)

InChI Key

VWNNYTDRBXWNNH-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C=N1)CCCC(=N)N

Origin of Product

United States

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